Welcome to the BenchChem Online Store!
molecular formula C8H10O2S B8743071 2-Methoxy-4-(methylthio)phenol

2-Methoxy-4-(methylthio)phenol

Cat. No. B8743071
M. Wt: 170.23 g/mol
InChI Key: PKJBKCJDRDHTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410548

Procedure details

2-Methoxy-4-thiocyanatophenol (10.2 g) and triphenylphosphine (14.8 g) in dry methanol (150 ml) were heated at reflux under nitrogen for 2 hours. Removal of solvent in vacuo followed by column chromatography on silica gel eluting with diethyl ether/petroleum ether (bp 40°-60°) mixtures (gradient 10 to 50% v/v diethyl ether) gave the phenol as a white solid, m.p. 47°-49°.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9][C:10]#N)[CH:6]=[CH:5][C:4]=1[OH:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9][CH3:10])[CH:6]=[CH:5][C:4]=1[OH:12]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)SC#N)O
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Removal of solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)SC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.